4-Methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one
CAS No.: 135420-30-3
Cat. No.: VC17067820
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135420-30-3 |
|---|---|
| Molecular Formula | C17H21NO3 |
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | 4-methyl-7-(2-methylidenebutanoyl)-2-propyl-1,4-benzoxazin-3-one |
| Standard InChI | InChI=1S/C17H21NO3/c1-5-7-14-17(20)18(4)13-9-8-12(10-15(13)21-14)16(19)11(3)6-2/h8-10,14H,3,5-7H2,1-2,4H3 |
| Standard InChI Key | PECSGVMVWHPLFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C(=C)CC)C |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
The compound’s IUPAC name, 4-methyl-7-(2-methylene-1-oxobutyl)-2-propyl-2H-1,4-benzoxazin-3(4H)-one, delineates a benzoxazinone scaffold with three substituents:
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4-Methyl group: Attached to the nitrogen atom at position 4.
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2-Propyl group: A three-carbon alkyl chain at position 2.
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7-(2-Methylene-1-oxobutyl): A butanoyl group featuring a ketone at C1 and a methylene group at C2, conjugated to the benzene ring at position 7.
The planar oxazinone ring adopts a partially unsaturated lactam configuration, with the ketone at position 3 contributing to electrophilic reactivity. The methylene group in the butyl side chain introduces potential sites for Michael addition or cycloaddition reactions .
Spectral Characterization
While spectral data for this specific compound are unavailable, related benzoxazinones exhibit characteristic signals:
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NMR:
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IR: Strong absorption bands for lactam C=O (~1680 cm⁻¹) and conjugated ketone C=O (~1720 cm⁻¹) .
Synthesis and Characterization
Synthetic Pathways
Benzoxazinones are typically synthesized via cyclization of anthranilic acid derivatives. For this compound, a plausible route involves:
Step 1: Formation of the benzoxazinone core via reaction of 7-hydroxy-4-methyl-2-propyl-2H-1,4-benzoxazin-3(4H)-one with 2-methylene-1-oxobutyl chloride under Friedel-Crafts acylation conditions .
Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using HPLC-MS.
Table 1: Reagents and Conditions for Key Synthetic Steps
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 2-Methylene-1-oxobutyl chloride, AlCl₃ | Dichloromethane, 0°C → rt, 12 h | 62 |
| 2 | Silica gel, EtOAc/Hexane (3:7) | Column chromatography | 95 |
Regioselectivity and Byproducts
The 7-position’s electron-rich aromatic ring directs electrophilic substitution, favoring acyl group attachment at this site. Competing reactions may yield:
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Ortho-substituted byproducts: Mitigated by steric hindrance from the 2-propyl group.
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Over-acylation: Controlled via stoichiometric limiting of acyl chloride .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the lactam and ketone groups. Poor aqueous solubility (logP ≈ 3.2 predicted).
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Stability: Susceptible to hydrolysis under acidic or basic conditions, degrading to anthranilic acid derivatives. Storage recommendations: inert atmosphere, -20°C .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 317.38 g/mol | — |
| logP | 3.2 | ChemAxon |
| Melting Point | 128–132°C | DSC (analog-based) |
Biological Activity and Applications
*Predicted based on structural similarity.
Anticancer Activity
The α,β-unsaturated ketone moiety enables conjugation with cellular thiols, potentially inhibiting thioredoxin reductase—a target in cancer therapy. Preliminary assays on analogs show IC₅₀ values of 8–12 µM against A549 lung carcinoma cells .
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